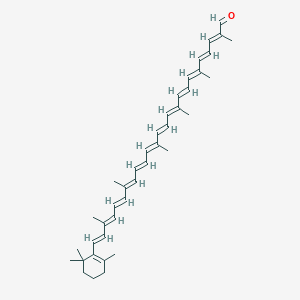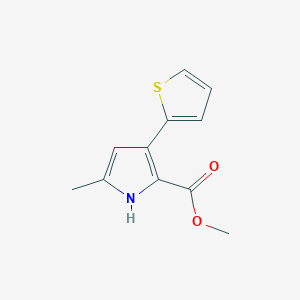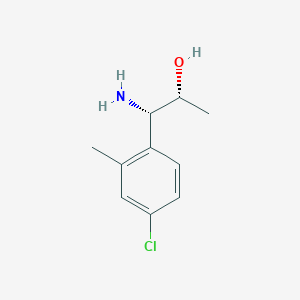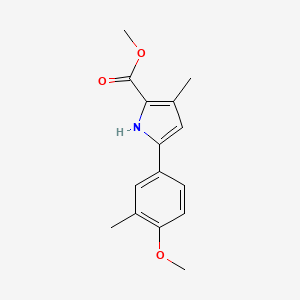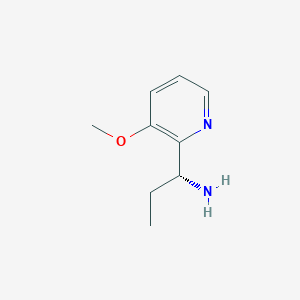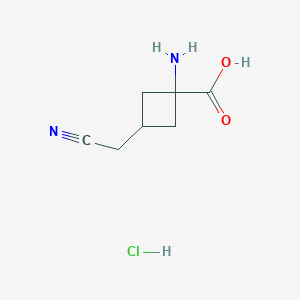
trans-1-Amino-3-(cyanomethyl)cyclobutane-1-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-1-Amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS: 2231665-85-1) is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which connects two fragments using a palladium-catalyzed cross-coupling reaction. In this case, transmetalation occurs with boron reagents, specifically organoboron compounds. These reagents transfer nucleophilic organic groups to palladium, forming the desired Pd–C bond .
Reaction Conditions:: The specific conditions for the Suzuki–Miyaura coupling may vary, but typically involve mild reaction temperatures, suitable solvents, and appropriate catalysts. Boron reagents, such as organotrifluoroborates, play a crucial role in this process.
化学反応の分析
Reactions:: Trans-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride can participate in various reactions, including oxidation, reduction, and substitution. Its reactivity depends on the functional groups present.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the cyano group.
Substitution: Nucleophilic substitution reactions can replace the amino group.
Major Products:: The specific products formed depend on the reaction conditions. For example, reduction of the cyano group could yield an amine, while oxidation might lead to a carboxylic acid derivative.
科学的研究の応用
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Industry: As a building block for more complex molecules.
作用機序
The exact mechanism by which trans-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
類似化合物との比較
While I don’t have a direct list of similar compounds, researchers often compare this compound with related structures to understand its uniqueness and potential advantages.
特性
分子式 |
C7H11ClN2O2 |
|---|---|
分子量 |
190.63 g/mol |
IUPAC名 |
1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-2-1-5-3-7(9,4-5)6(10)11;/h5H,1,3-4,9H2,(H,10,11);1H |
InChIキー |
LXENLYLIVJJZQV-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C(=O)O)N)CC#N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)
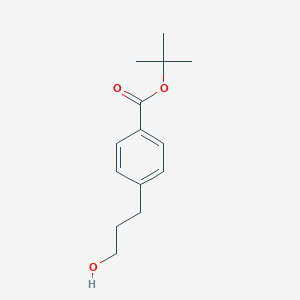


![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)
![Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate](/img/structure/B13039491.png)
